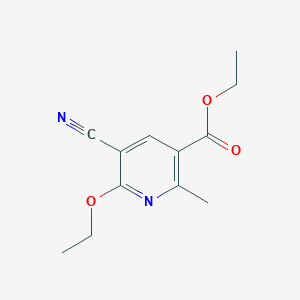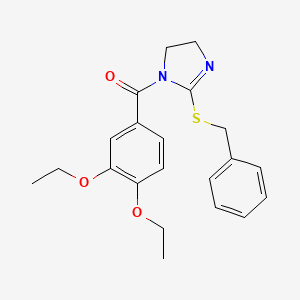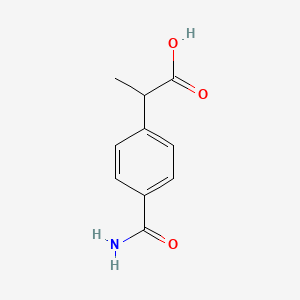![molecular formula C24H20BrN3O3S B3012422 2-[[5-[(4-Bromophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone CAS No. 325996-15-4](/img/structure/B3012422.png)
2-[[5-[(4-Bromophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of triazole derivatives has been a subject of interest due to their potential pharmacological activities. In one study, a series of 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanones were synthesized, including the purification by flash chromatography and characterization through spectral and elemental analysis . Another research effort led to the successful synthesis of a racemic secondary alcohol, specifically (\u00b1)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol, through S-alkylation in an alkaline medium followed by the reduction of the corresponding ketone . These studies highlight the versatility of triazole chemistry and the ability to introduce various substituents to alter the compound's properties.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms. This structure is crucial for the biological activity of these compounds. The synthesized compounds were characterized using various spectroscopic techniques, including IR, 1D and 2D NMR spectroscopy, and HRMS spectrometry . These techniques provide detailed information about the molecular structure, such as the nature of substituents and their positions on the triazole ring.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazole derivatives typically include S-alkylation, which is used to introduce alkylthio groups into the triazole ring. This is followed by further functionalization, such as reduction in the case of the secondary alcohol synthesis . The choice of reactants and reaction conditions can significantly influence the yield and purity of the final product, as demonstrated by the different approaches to synthesize 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate in the preparation of cardiotonic drugs .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by the nature of the substituents attached to the triazole ring. For instance, the absence of a carboxyl group in some synthesized compounds reduces the possibility of gastric irritation, which is a significant consideration in the development of anti-inflammatory drugs . The solubility, melting point, and stability of these compounds are also important parameters that are determined by their molecular structure and can affect their biological activity and pharmacokinetic profile.
Scientific Research Applications
1. Antituberculosis and Cytotoxicity Studies
- Compounds similar to 2-[[5-[(4-Bromophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone have been studied for their potential in treating tuberculosis. For instance, certain 3-heteroarylthioquinoline derivatives, including 2-[2-(4-bromophenyl)-4-phenyl-3-quinolyl]sulfanyl-5-methyl-1,3,4-thiadiazole, demonstrated significant activity against Mycobacterium tuberculosis. These compounds also exhibited low cytotoxicity in mouse fibroblast cell lines, suggesting potential as therapeutic agents (Chitra et al., 2011).
2. Anti-Inflammatory Activity
- Derivatives of the compound, such as 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(substituted phenyl)ethanones, have been synthesized and tested for anti-inflammatory properties. Some of these derivatives, like 1-(4-fluorophenyl)-2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone, showed remarkable anti-inflammatory activity in animal models, comparable to standard drugs like indomethacin, but with reduced risk of gastric irritation (Karande & Rathi, 2017).
3. Anti-Cancer Activity
- Research has explored the potential of triazole compounds in anti-cancer treatments. One study focused on gold (III) and nickel (II) metal ion complexes derived from a similar compound, which showed significant cytotoxic effects against a breast cancer cell line. This suggests that these complexes, including those related to 2-[[5-[(4-Bromophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone, could be promising in cancer therapy (Ghani & Alabdali, 2022).
4. Synthesis and Characterization of Novel Derivatives
- Several studies have focused on the synthesis and characterization of new derivatives of this compound. These include sulfanyl derivatives with potential antioxidant and antibacterial properties, as well as the synthesis of novel racemic secondary alcohols derived from similar triazole compounds (Sarac et al., 2020); (Wurfer & Badea, 2021).
properties
IUPAC Name |
2-[[5-[(4-bromophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN3O3S/c1-30-20-11-7-17(8-12-20)22(29)16-32-24-27-26-23(28(24)19-5-3-2-4-6-19)15-31-21-13-9-18(25)10-14-21/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXNGHLUWZUCIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)COC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-[(4-Bromophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate](/img/structure/B3012339.png)
![7-morpholino-N-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B3012341.png)



![6-(2-Ethoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3012348.png)

![3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B3012350.png)
![N-(4-ethoxyphenyl)-2-[7-{[(4-ethylphenyl)amino]methyl}-6-oxo[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl]acetamide](/img/structure/B3012351.png)
![N-(benzo[b]thiophen-5-yl)-2,5-dimethoxybenzamide](/img/structure/B3012353.png)


![(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-phenyl-methanol](/img/structure/B3012358.png)
